An In-depth Technical Guide to the Chemical Properties of 3-Aminomethyl-phenylacetic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Aminomethyl-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Aminomethyl-phenylacetic acid, a bifunctional molecule of significant interest in contemporary drug discovery and development. Its unique structure, incorporating both a primary amine and a carboxylic acid separated by a phenylacetic acid scaffold, renders it a versatile building block, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document delves into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering a critical resource for researchers leveraging this compound in their scientific endeavors.
Introduction: A Molecule at the Crossroads of Chemistry and Biology
3-Aminomethyl-phenylacetic acid (CAS No: 113520-43-7) is a non-proteinogenic amino acid derivative that has emerged from relative obscurity to become a key player in the design of novel therapeutics. Its structural arrangement, featuring a reactive primary amine and a carboxylic acid, allows for orthogonal chemical modifications, making it an ideal component for constructing complex molecular architectures. While its intrinsic biological activity is not extensively documented, its utility as a linker in PROTACs has cemented its importance in medicinal chemistry. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component, for which 3-Aminomethyl-phenylacetic acid is a prime example, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide aims to provide a detailed exposition of the chemical properties of 3-Aminomethyl-phenylacetic acid to empower its effective application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Aminomethyl-phenylacetic acid is paramount for its handling, formulation, and application in chemical synthesis and biological assays.
General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| IUPAC Name | 2-[3-(aminomethyl)phenyl]acetic acid | PubChem[1] |
| CAS Number | 113520-43-7 | PubChem[1] |
Predicted Physical Properties
| Property | Predicted Value | Source |
| pKa (acidic) | 4.17 ± 0.10 | ChemicalBook[2] |
| pKa (basic) | 9.5 (amine) (estimated) | - |
| XLogP3 | -1.8 | PubChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water (predicted) | - |
Note: The predicted pKa values suggest that 3-Aminomethyl-phenylacetic acid exists as a zwitterion at physiological pH.
Spectroscopic Profile
The structural elucidation and purity assessment of 3-Aminomethyl-phenylacetic acid rely on a combination of spectroscopic techniques. While a comprehensive set of publicly available, experimentally derived spectra for the free molecule is limited, data for its derivatives and related compounds, in conjunction with theoretical predictions, can guide its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the methylene protons of the acetic acid moiety. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the aromatic carbons, the benzylic carbon, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Aminomethyl-phenylacetic acid will exhibit characteristic absorption bands for its functional groups:
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O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
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N-H stretch (Primary Amine): Two bands in the region of 3500-3300 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
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C-N stretch (Amine): In the fingerprint region.
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Aromatic C-H and C=C stretches: In their characteristic regions.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 165, with fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the benzylic bond.
Synthesis of 3-Aminomethyl-phenylacetic Acid
The synthesis of 3-Aminomethyl-phenylacetic acid can be approached through several routes, typically involving the introduction of the aminomethyl group onto a phenylacetic acid precursor. A common and effective strategy is the reduction of a nitrile.
Synthesis via Reduction of 3-Cyanophenylacetic Acid
This method offers a direct and high-yielding pathway to the target molecule.
Figure 1: General workflow for the synthesis of 3-Aminomethyl-phenylacetic acid via nitrile reduction.
Experimental Protocol: Catalytic Hydrogenation of 3-Cyanophenylacetonitrile
This protocol is a representative example based on established chemical transformations and may require optimization.
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Preparation: In a high-pressure hydrogenation vessel, dissolve 3-cyanophenylacetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
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Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).
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Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminomethyl-phenylacetic acid.
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Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the final product in high purity.
Chemical Reactivity and Stability
The reactivity of 3-Aminomethyl-phenylacetic acid is dictated by its two primary functional groups: the primary amine and the carboxylic acid.
Reactivity of the Amino Group
The primary amine is nucleophilic and can undergo a variety of reactions, including:
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Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides. This is a common reaction for its incorporation into PROTAC linkers.
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Alkylation: Reaction with alkyl halides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Protection: The amino group can be protected with standard protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to allow for selective reaction at the carboxylic acid terminus.
Reactivity of the Carboxylic Acid Group
The carboxylic acid can be activated and reacted with nucleophiles:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amide Bond Formation: Activation with coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with an amine. This is another key reaction for its use in PROTAC synthesis.
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Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Figure 2: Reactivity map of 3-Aminomethyl-phenylacetic acid.
Stability
3-Aminomethyl-phenylacetic acid is generally stable under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or extreme pH and temperature conditions should be avoided. As an amino acid, it may be susceptible to degradation under certain biological conditions.
Applications in Drug Discovery and Development
The primary and most significant application of 3-Aminomethyl-phenylacetic acid is as a linker in the design and synthesis of PROTACs.
Role as a PROTAC Linker
The linker is a critical component of a PROTAC, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The length, rigidity, and chemical nature of the linker, for which 3-Aminomethyl-phenylacetic acid serves as a foundational element, profoundly impact the PROTAC's ability to form a stable and productive ternary complex, ultimately leading to target protein degradation.[2][3]
A notable example is its use in the synthesis of DU-14, a PROTAC that targets Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TC-PTP) for degradation, with potential applications in cancer immunotherapy.[2]
Workflow for PROTAC Synthesis using 3-Aminomethyl-phenylacetic Acid
Figure 3: A generalized workflow for the synthesis of a PROTAC utilizing 3-Aminomethyl-phenylacetic acid as a linker.
Analytical Methods
The purity and concentration of 3-Aminomethyl-phenylacetic acid can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of 3-Aminomethyl-phenylacetic acid.
Exemplary HPLC Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: This is a general protocol and may require optimization for specific applications. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate should be used.[4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Aminomethyl-phenylacetic acid is not widely available, data from closely related isomers such as 3-aminophenylacetic acid can provide guidance on safe handling practices.[5]
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General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
3-Aminomethyl-phenylacetic acid is a valuable and versatile chemical entity with a growing footprint in modern drug discovery. Its bifunctional nature, coupled with a rigid phenylacetic acid backbone, makes it an attractive component for the construction of complex molecules, particularly as a linker in PROTACs. This guide has provided a comprehensive overview of its chemical properties, from its physicochemical and spectroscopic characteristics to its synthesis, reactivity, and applications. As the field of targeted protein degradation continues to expand, a thorough understanding of the properties of key building blocks like 3-Aminomethyl-phenylacetic acid will be indispensable for the rational design and successful development of next-generation therapeutics.
References
-
PubChem. 3-Aminomethyl-phenylacetic acid. [Link]
-
SIELC Technologies. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. [Link]
Sources
- 1. 3-Aminomethyl-phenylacetic acid | C9H11NO2 | CID 22247029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-AMINOMETHYL-PHENYLACETIC ACID CAS#: 113520-43-7 [amp.chemicalbook.com]
- 4. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. americanelements.com [americanelements.com]
